molecular formula C7H11BrO3 B048869 Ethyl 5-bromo-2-oxopentanoate CAS No. 57224-29-0

Ethyl 5-bromo-2-oxopentanoate

Cat. No.: B048869
CAS No.: 57224-29-0
M. Wt: 223.06 g/mol
InChI Key: HQWSVSBJKIJDTK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-oxopentanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated derivative of ethyl 2-oxopentanoate and is commonly used in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-oxopentanoate can be synthesized through the bromination of ethyl 2-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 5-azido-2-oxopentanoate or ethyl 5-thiocyanato-2-oxopentanoate.

    Reduction: Formation of ethyl 5-bromo-2-hydroxypentanoate.

    Oxidation: Formation of ethyl 5-bromo-2-oxopentanoic acid.

Scientific Research Applications

Ethyl 5-bromo-2-oxopentanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions and as a substrate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Ethyl 5-bromo-2-oxopentanoate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 5-bromo-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWSVSBJKIJDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534001
Record name Ethyl 5-bromo-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57224-29-0
Record name Ethyl 5-bromo-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of ethyl 5-bromo-2-oxopentanoate in the synthesis of bromoethylthienopyrroles?

A1: this compound serves as a crucial reagent in the synthesis of two isomeric bromoethylthienopyrroles: ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and ethyl 6-(2-bromoethyl)thieno[3,2-b]pyrrole-5-carboxylate. The research paper describes its reaction with either t-butyl 2-(2-thienyl)carbazate or t-butyl 2-(3-thienyl)carbazate, leading to the formation of the respective isomers [].

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